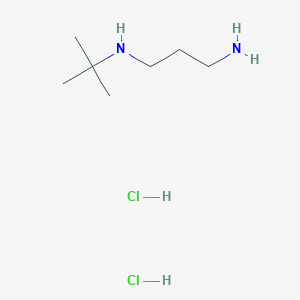

(3-Aminopropyl)(tert-butyl)amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related amines often involves the condensation of tert-butanesulfinamide with carbonyl compounds, leading to a broad range of different amine structures from simple, readily available materials. Methods such as asymmetric synthesis using tert-butanesulfinamide highlight the versatility of similar compounds in producing bioactive molecules and pharmaceutical agents (Xu, Chowdhury, & Ellman, 2013).

Molecular Structure Analysis

The molecular structure of amines similar to "(3-Aminopropyl)(tert-butyl)amine dihydrochloride" has been elucidated through X-ray crystallography, revealing the importance of tert-butyl groups in stabilizing the molecular conformation. Studies on compounds such as N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine provide insights into the planarity and symmetry within these molecular structures, enforced by intramolecular hydrogen bonds (Ostercamp, Preston, & Onan, 1993).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl amines include a wide range of transformations, such as the amination of aryl chlorides without transition metals, showcasing the compounds' reactivity towards creating N-substituted anilines. The versatility of reactions, including catalytic aminohydroxylation and aziridination of olefins using tert-butylsulfonamide, underlines the chemical properties of related amines (Beller, Breindl, Riermeier, & Tillack, 2001).

科学的研究の応用

Asymmetric Synthesis of Amines

(3-Aminopropyl)(tert-butyl)amine dihydrochloride plays a crucial role in the asymmetric synthesis of amines. Ellman et al. (2002) and Xu et al. (2013) highlight its use in producing a broad range of different amine structures, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols. This is achieved through a process involving condensation, nucleophile addition, and tert-butanesulfinyl group cleavage (Ellman, Owens, & Tang, 2002); (Xu, Chowdhury, & Ellman, 2013).

Preparation of Mono-Protected Diamines

Mattingly (1990) describes the preparation of N α -tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols, where the tert-butyl group plays a significant role in the process. This method yields compounds used in further chemical syntheses (Mattingly, 1990).

Metal-Free Cross-Dehydrogenative Coupling

Gupta et al. (2017) utilized tert-butylamine derivatives in a metal-free cross-dehydrogenative coupling process. This method is particularly significant in the synthesis of pharmaceutically active derivatives, demonstrating the compound's versatility in organic chemistry (Gupta, Deshmukh, & Jain, 2017).

Safety and Hazards

“(3-Aminopropyl)(tert-butyl)amine dihydrochloride” is considered hazardous. It can cause skin burns and eye damage . The compound is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection, and following proper procedures in case of contact with eyes .

特性

IUPAC Name |

N'-tert-butylpropane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-7(2,3)9-6-4-5-8;;/h9H,4-6,8H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHBOYXXHNWLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484588.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)